2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 3,4-dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines has been achieved through several methodologies . One common method is the Bischler-Napieralski reaction, which involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive sites. The 3,4-dihydroisoquinoline moiety, for example, can undergo a variety of reactions .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has explored the structural analogs and derivatives of isoquinoline and pyran compounds, finding significant potential in treating depression. For instance, molecular modelling studies have led to the synthesis of compounds with excellent atypical antidepressant activity, highlighting the therapeutic potential of structurally related molecules (Griffith et al., 1984). These findings support the exploration of complex isoquinoline derivatives in developing new antidepressant medications.
Synthesis and Characterization for Antimicrobial and Antitubercular Activities
Derivatives related to the chemical structure of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide have been synthesized and evaluated for their biological activities. Studies have shown that such compounds exhibit antibacterial, antitubercular, and antimalarial activities. For example, a new category of polyhydroquinoline derivatives demonstrated significant in vitro activity against various pathogenic strains and Mycobacterium tuberculosis (Kalaria et al., 2014). This suggests the potential of isoquinoline derivatives in creating new treatments for infectious diseases.
Antitumor and Antifungal Activities
Another area of application for isoquinoline derivatives includes antitumor and antifungal activities. Novel quinazolinone derivatives with attached biologically active moieties have been synthesized and shown to have potential antitumor and antifungal properties. Some compounds exhibited high to moderate activity towards cancer cells and significant activity against Aspergillus ochraceus, suggesting their use in developing cancer treatments and antifungal agents (El-bayouki et al., 2011).
Antiviral Activity Against Infectious Bursal Disease Virus
Isoquinoline derivatives have also been investigated for their antiviral properties. A study on the synthesis and biological activity of diverse heterocyclic systems derived from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide demonstrated potential antiviral activity against infectious bursal disease virus, with some compounds showing promising results as compared to the reference drug ribavirin (Kaddah et al., 2021). This highlights the potential for developing new antiviral agents from isoquinoline derivatives.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent and selective inhibitors of the aldo-keto reductase akr1c3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 can affect the metabolism of steroid hormones and prostaglandins, which are involved in various physiological processes including inflammation, cell proliferation, and hormone regulation .
Result of Action
Inhibition of akr1c3 can potentially lead to decreased metabolism of steroid hormones and prostaglandins, thereby affecting the associated physiological processes .
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.